molecular formula C5H6N2O B1592287 1H-Pyrrole-3-carboxamide CAS No. 71580-36-4

1H-Pyrrole-3-carboxamide

Cat. No.: B1592287
CAS No.: 71580-36-4
M. Wt: 110.11 g/mol
InChI Key: AKWIAIDKXNKXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-3-carboxamide is a heterocyclic organic compound featuring a pyrrole ring with a carboxamide group at the third position

Biochemical Analysis

Biochemical Properties

1H-Pyrrole-3-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been reported to act as an inhibitor of EZH2 (enhancer of zeste homologue 2), a protein that is highly expressed in various malignant tumors . EZH2 can silence tumor suppressor genes via trimethylation of H3K27 . The interaction between this compound and EZH2 could potentially be leveraged for anticancer therapies .

Cellular Effects

The effects of this compound on cells are largely dependent on its interactions with various biomolecules. For example, its inhibitory effect on EZH2 can lead to the reactivation of silenced tumor suppressor genes, thereby influencing cell function . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. As an EZH2 inhibitor, it can prevent the trimethylation of H3K27, thereby preventing the silencing of tumor suppressor genes . This can lead to changes in gene expression and potentially inhibit the growth of cancer cells .

Temporal Effects in Laboratory Settings

It is known that the compound can exhibit potent inhibitory effects towards EZH2

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It has been reported that a related compound, 2-Phenyl-1H-pyrrole-3-carboxamide, reversed scopolamine-induced memory decline in the novel object recognition test and exhibited procognitive properties in the attentional set-shifting task in rats .

Metabolic Pathways

Given its interactions with EZH2, it may be involved in pathways related to histone methylation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of pyrrole with an appropriate carboxylic acid derivative under amide bond-forming conditions. For instance, the reaction of pyrrole with ethyl chloroformate followed by treatment with ammonia can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

1H-Pyrrole-3-carboxamide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific positioning of the carboxamide group, which influences its chemical reactivity and biological interactions. This makes it a valuable compound for targeted synthesis and drug development .

Properties

IUPAC Name

1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-5(8)4-1-2-7-3-4/h1-3,7H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWIAIDKXNKXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597778
Record name 1H-Pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71580-36-4
Record name 1H-Pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrole-3-carboxamide
Reactant of Route 2
1H-Pyrrole-3-carboxamide
Reactant of Route 3
1H-Pyrrole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1H-Pyrrole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1H-Pyrrole-3-carboxamide
Reactant of Route 6
1H-Pyrrole-3-carboxamide
Customer
Q & A

A: 2-Phenyl-1H-pyrrole-3-carboxamide interacts with the serotonin type 6 receptor (5-HT6R) and acts as an inverse agonist. [] This means it has the opposite effect of an agonist, which would typically activate the receptor. Instead, inverse agonists reduce the receptor's basal activity. Specifically, 2-Phenyl-1H-pyrrole-3-carboxamide has been shown to inhibit the Gs and Cdk5 signaling pathways associated with 5-HT6R. [] This modulation of signaling pathways contributes to its potential cognition-enhancing effects. []

A: While the provided articles do not explicitly state the molecular formula and weight of Sunitinib, they do provide various spectroscopic data. For example, studies used FTIR, Raman, UV-vis, EPR, and NMR analyses to characterize Sunitinib and its copper complex. [] These techniques provide information about the compound's functional groups, electronic structure, and interactions with other molecules. Additionally, X-ray diffraction was used to determine the solid-state molecular structure of trichlorosunitinibcopper(II). []

A: Research on 1H-pyrrole-3-carboxamide derivatives reveals important SAR insights. For instance, modifying the 1H-pyrrolo[3,2-c]quinoline scaffold to 2-phenyl-1H-pyrrole-3-carboxamide resulted in a shift from neutral antagonism to inverse agonism at the 5-HT6R. [] This change highlights the impact of structural modifications on the compound's interaction with the receptor and downstream signaling. Furthermore, studies on 2,5-dihydro-5-oxo-1H-pyrrole derivatives revealed structural features crucial for high aldose reductase (AR) inhibitory activity. [] These findings underscore the importance of understanding SAR for designing more potent and selective this compound derivatives with desired biological activities.

A: Several studies demonstrate the in vitro and in vivo efficacy of this compound derivatives. For example, compound 27, a 5-HT6R inverse agonist derived from 2-phenyl-1H-pyrrole-3-carboxamide, demonstrated procognitive properties in rats. [] In the novel object recognition test, it reversed scopolamine-induced memory decline, and in the attentional set-shifting task, it exhibited procognitive effects. [] These findings suggest potential therapeutic applications in cognitive disorders.

A: Researchers utilize various analytical methods for the characterization and quantification of this compound derivatives. These include techniques like UV spectrophotometry, high-performance liquid chromatography (HPLC), and enzyme-linked immunosorbent assay (ELISA). [, , ] These methods help determine crucial parameters such as ionization constants, concentrations in biological samples, and specific interactions with target molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.